N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The compound, also known as N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]thiophene-2-carboxamide, has been found to interact with several targets. Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a class to which this compound belongs, have been reported to act as antagonists of the vanilloid receptor 1 . They also modulate the insulin-like growth factor 1 receptor . Furthermore, these compounds are known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical pathways .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), influencing pathways that regulate muscle contraction . Inhibition of isocitrate dehydrogenase 1 can affect the citric acid cycle, while inhibition of endothelin-converting enzyme 1 can influence the production of endothelin, a potent vasoconstrictor .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For instance, by acting as an antagonist of the vanilloid receptor 1, it can modulate pain perception . Its antioxidative and antibacterial properties have also been described.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by their coupling. One common method involves the reaction of 2-(pyrrolidin-1-yl)pyrimidine with thiophene-2-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
2-(pyrrolidin-1-yl)pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their biological activities.
Thiophene-2-carboxamide derivatives: These compounds feature the thiophene ring and have applications in medicinal chemistry.
Pyrrolidine-containing compounds: These compounds are known for their versatility in drug discovery and development.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from those of its individual components.
Properties
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(12-4-3-9-20-12)16-10-11-5-6-15-14(17-11)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUSRLGJGBFIKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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